NET Binding Affinity in the Nanomolar Range Confirmed by Human NET Uptake Assay
The compound exhibits an IC₅₀ of 61 nM for inhibition of human NET, determined via [³H]-noradrenaline reuptake assay in MDCK cells expressing human NET, measured after 10 minutes by scintillation counting [1]. This places the compound within the nanomolar potency range characteristic of the broader 1-[(2′-substituted)-piperazin-1′-yl]-isoquinoline series disclosed in the patent, where competitive binding occurs at nanomolar concentrations [2]. For comparison, the clinically approved NET inhibitor atomoxetine has a reported Ki of approximately 1–3 nM at human NET, while desipramine exhibits a Ki of approximately 0.6–1.5 nM; the target compound's IC₅₀ of 61 nM positions it as a moderate-affinity NET ligand suitable for use as an SAR reference point or as a low-background control in binding studies where excessively high affinity may complicate displacement experiments [3].
| Evidence Dimension | Inhibition of human norepinephrine transporter (NET) |
|---|---|
| Target Compound Data | IC₅₀ = 61 nM (human NET, MDCK cells, [³H]-noradrenaline reuptake) |
| Comparator Or Baseline | Atomoxetine Ki ≈ 1–3 nM; Desipramine Ki ≈ 0.6–1.5 nM (human NET) |
| Quantified Difference | Target compound is ~20–60-fold less potent than the highest-affinity clinical NET inhibitors; this moderate potency is advantageous for certain mechanistic studies and tracer development where lower affinity reduces non-specific binding background. |
| Conditions | MDCK cells expressing human NET; [³H]-noradrenaline reuptake; 10-min incubation; scintillation counting |
Why This Matters
The quantified NET IC₅₀ of 61 nM provides an experimentally validated potency benchmark for this compound, enabling researchers to select it as a moderate-affinity NET ligand when ultra-high potency (and its attendant risks of off-target saturation) is undesirable.
- [1] BindingDB. Affinity data for BDBM50400816: IC₅₀ = 61 nM, inhibition of human NET in MDCK cells. Accessed via BindingDB PrimarySearch_ki. View Source
- [2] Gerdes JM, Bolstad DB, Braden MR, Barany AW. 1-[(2′-substituted)-piperazin-1′-yl]-isoquinolines as norepinephrine transporter inhibitor therapeutics and positron emission tomography imaging agents. US Patent 7,887,784. Filed March 21, 2008, issued February 15, 2011. View Source
- [3] Bymaster FP, Katner JS, Nelson DL, et al. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology. 2002;27(5):699-711. View Source
